molecular formula C₂₅H₂₄D₅N₃O₂ B1158567 Metergoline-d5

Metergoline-d5

Cat. No.: B1158567
M. Wt: 408.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metergoline-d5 is a deuterium-labeled analogue of Metergoline, a non-selective serotonin (5-HT) and dopamine receptor antagonist. Structurally, it incorporates five deuterium atoms at the phenylmethyl ester group, replacing hydrogen atoms, which enhances its utility in pharmacokinetic (PK) and metabolic studies without significantly altering its receptor-binding properties . This compound retains the pharmacological profile of its parent compound, exhibiting high affinity for 5-HT2A (pKi = 8.64), 5-HT2B (pKi = 8.75), and 5-HT2C (pKi = 8.75) receptors, as well as dopamine D2 receptors . Unlike Metergoline, which has been studied for hormonal dysfunction and anxiety, this compound is primarily used as an isotopic internal standard in mass spectrometry and receptor-binding assays . No clinical development has been reported for either compound .

Properties

Molecular Formula

C₂₅H₂₄D₅N₃O₂

Molecular Weight

408.55

Synonyms

N-[[(8β)-1,6-Dimethylergolin-8-yl]methyl]carbamic Acid (Phenyl-d5)methyl Ester;  _x000B_[(1,6-Dimethylergolin-8β-yl)methyl]carbamic Acid Benzyl-d5 Ester;  N-Carboxy-9,10-dihydro-1-methyllysergamine Benzyl-d5 Ester;  8β-Carbobenzyloxyaminomethyl-1,6-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Metergoline-d5 with structurally or functionally related compounds, focusing on mechanisms, receptor targets, and research applications.

Table 1: Comparative Overview of this compound and Analogues

Compound Mechanism of Action Key Targets Purity Clinical Status Primary Applications
This compound 5-HT & dopamine antagonist 5-HT2A/2B/2C, D2 >98% No development Analytical standards, receptor studies
Metergoline 5-HT & dopamine antagonist 5-HT2A/2B/2C, D2 ≥98% No development Hormonal dysfunction, anxiety
MHP 133 AChE inhibitor; multi-CNS targets AChE, M1/M2, 5-HT4, I2 >98% No development CNS disorder research
Mesdopetam Dopamine D3 antagonist D3 >98% Clinical research Parkinson’s psychosis/dyskinesia
Medifoxamine Dopamine reuptake inhibitor DAT, SERT >98% No development Monoamine-related disorders
LY3154207 D1 receptor positive allosteric modulator D1 >98% Phase 1 trials Cognitive impairment, schizophrenia

Metergoline

  • Structural & Functional Similarities : this compound shares identical receptor-binding properties with Metergoline, including high affinity for 5-HT2 and D2 receptors . Both compounds inhibit 5-HT7-mediated cAMP production (IC50 = 321 nM) .
  • Key Differences : Deuterium substitution in this compound reduces metabolic degradation rates, making it preferable for tracer studies in drug metabolism research . Metergoline, however, has broader preclinical applications in studying serotoninergic pathways and ion channel modulation .

MHP 133

  • Mechanistic Contrast : Unlike this compound’s receptor antagonism, MHP 133 inhibits acetylcholinesterase (Ki = 69 μM) and modulates muscarinic (M1/M2) and 5-HT4 receptors .
  • Research Utility : MHP 133’s multi-target profile makes it relevant for Alzheimer’s disease research, whereas this compound is restricted to serotonin/dopamine receptor studies .

Mesdopetam (IRL790)

  • Target Specificity : Mesdopetam selectively antagonizes dopamine D3 receptors, unlike this compound’s broader receptor coverage .
  • Clinical Relevance : Mesdopetam is under clinical investigation for Parkinson’s-related psychosis, whereas this compound remains a research tool .

LY3154207

  • Therapeutic Potential: LY3154207 modulates dopamine D1 receptors to enhance cognition in schizophrenia, contrasting with this compound’s antagonistic mechanism .

Medifoxamine

  • Mechanistic Divergence : Medifoxamine inhibits dopamine reuptake (via DAT) rather than blocking receptors, making it functionally distinct from this compound .

Research Implications and Limitations

  • Isotopic Labeling : this compound’s deuterium labeling enhances its stability in mass spectrometry, addressing a key limitation of Metergoline in analytical workflows .
  • Clinical Barriers: Despite shared high purity (>98%), neither this compound nor Metergoline has progressed to clinical trials, likely due to non-selectivity and off-target effects .
  • Comparative Advantages : Compounds like LY3154207 and Mesdopetam demonstrate the viability of target-specific modulation for CNS disorders, whereas this compound remains confined to exploratory research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.